An In-depth Technical Guide to 2-(Difluoromethoxy)isonicotinonitrile
An In-depth Technical Guide to 2-(Difluoromethoxy)isonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorinated motifs has become an indispensable tool for the medicinal chemist. Among these, the difluoromethoxy (-OCF₂H) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. When appended to a privileged heterocyclic core such as isonicotinonitrile, the resulting compound, 2-(Difluoromethoxy)isonicotinonitrile, emerges as a valuable building block with considerable potential for the development of novel therapeutics.
This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)isonicotinonitrile, identified by its CAS Number: 943845-24-7 . We will delve into its synthesis, physicochemical properties, the strategic rationale for its use in drug design, and essential safety and handling protocols. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of novel chemical entities.
Physicochemical Properties: A Comparative Analysis
The physicochemical profile of 2-(Difluoromethoxy)isonicotinonitrile is crucial for its application in medicinal chemistry. While extensive experimental data is not publicly available, we can infer its properties from predictive models and comparison with analogous structures.
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₄F₂N₂O | - |
| Molecular Weight | 170.12 g/mol | [1] |
| Boiling Point | 202.9 ± 40.0 °C | [1] |
| Density | 1.34 ± 0.1 g/cm³ | [1] |
| pKa | -2.12 ± 0.27 | [1] |
| Storage Temperature | 2-8°C | [1] |
The difluoromethoxy group imparts a unique electronic signature and conformational preference to the isonicotinonitrile scaffold. It is less lipophilic than a trifluoromethoxy group and can act as a hydrogen bond donor, a property not shared by the more common methoxy substituent. This nuanced modulation of properties allows for the fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis and Mechanistic Insights: A Proposed Synthetic Pathway
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-(Difluoromethoxy)isonicotinonitrile.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Hydroxyisonicotinonitrile
This step is a standard procedure and the starting material is commercially available. However, if needed, it can be synthesized from 2-chloro-4-cyanopyridine via hydrolysis.
Step 2: O-Difluoromethylation of 2-Hydroxyisonicotinonitrile
This crucial step introduces the difluoromethoxy group. The choice of difluoromethylating agent is critical and can influence the reaction conditions and yield.
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Reagents and Materials:
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2-Hydroxyisonicotinonitrile
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Chlorodifluoromethane (Freon-22) or a suitable difluorocarbene precursor (e.g., sodium chlorodifluoroacetate)
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Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as the base
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N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as the solvent
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Inert atmosphere (Nitrogen or Argon)
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Standard laboratory glassware for reactions under pressure (if using chlorodifluoromethane)
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Procedure:
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To a dried reaction vessel under an inert atmosphere, add 2-hydroxyisonicotinonitrile (1 equivalent) and the chosen base (1.5-2 equivalents).
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Add the anhydrous polar aprotic solvent (DMF or DMSO) to dissolve the starting materials.
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If using chlorodifluoromethane, cool the reaction mixture and carefully bubble the gas through the solution. The reaction vessel should be equipped for reactions under moderate pressure.
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If using a difluorocarbene precursor, add it portion-wise to the reaction mixture at an elevated temperature (e.g., 80-120 °C), as the generation of difluorocarbene often requires thermal decomposition.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2-(Difluoromethoxy)isonicotinonitrile.
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Causality and Experimental Choices:
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Choice of Base: Cesium carbonate is often more effective than potassium carbonate in O-alkylation reactions due to its higher solubility and the "cesium effect," which promotes the reaction.
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Solvent Selection: Polar aprotic solvents like DMF or DMSO are chosen for their ability to dissolve the reactants and facilitate the nucleophilic attack of the phenoxide on the difluoromethylating agent.
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Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, especially when using reactive intermediates.
The Role of the Difluoromethoxy Group in Drug Design: A Strategic Perspective
The incorporation of a difluoromethoxy group into a molecule is a deliberate strategy to enhance its drug-like properties. This is primarily due to its role as a bioisostere for other functional groups, such as the hydroxyl (-OH), thiol (-SH), and methoxy (-OCH₃) groups.
Bioisosteric Replacement and its Consequences
Caption: The strategic advantages of replacing common functional groups with a difluoromethoxy group.
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Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoromethoxy group more resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing the drug's half-life.
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Modulated Lipophilicity: The difluoromethoxy group offers a nuanced approach to tuning a molecule's lipophilicity (logP). It is more lipophilic than a hydroxyl group but less so than a trifluoromethoxy group, providing a valuable tool for optimizing a compound's solubility and permeability.
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Hydrogen Bond Donor: Unlike the methoxy group, the hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor. This can introduce new and favorable interactions with the target protein, potentially increasing binding affinity and selectivity.
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Influence on pKa: The electron-withdrawing nature of the two fluorine atoms can influence the acidity or basicity (pKa) of nearby functional groups, which can be critical for a drug's interaction with its target and its overall pharmacokinetic profile.
The Isonicotinonitrile Scaffold: A Privileged Heterocycle
The isonicotinonitrile (4-cyanopyridine) core is a common feature in many biologically active compounds. The nitrile group can act as a hydrogen bond acceptor and is a versatile synthetic handle for further chemical modifications. Isonicotinonitrile derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents.[2]
Safety, Handling, and Storage
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Potential Hazards:
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Toxicity: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin. Some nitriles can release cyanide in vivo.
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Irritation: Likely to be an irritant to the eyes, skin, and respiratory system.[3]
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Unknown Toxicological Properties: The toxicological properties of this specific compound have not been fully investigated.[3][4]
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-
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
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Avoid inhalation of dust, vapor, or mist.
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Avoid contact with skin and eyes.
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Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
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Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
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Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage:
Conclusion
2-(Difluoromethoxy)isonicotinonitrile is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged heterocyclic core and a strategically important fluorinated substituent offers a powerful platform for the development of novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic properties. While further experimental characterization is warranted, the proposed synthetic route and the established principles of fluorine in drug design provide a solid foundation for the exploration of this compound's potential. Researchers and scientists are encouraged to consider the strategic incorporation of 2-(Difluoromethoxy)isonicotinonitrile in their drug discovery programs.
References
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- Broad Institute. (2018). WO 2018/183936 A1.
- ChemicalBook. 2-(difluoroMethoxy)isonicotinonitrile CAS#: 943845-24-7. Accessed January 2026.
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- Google Patents. (1975).
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- El-Gazzar, A. B. A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences.
- Osi, A., et al. (2019). Difluoromethylborates and Muonium for the Study of Isonitrile Insertion Affording Phenanthridines via Imidoyl Radicals. The Journal of Organic Chemistry, 84(15), 9476–9485.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Knochel, P., & Dembitsky, V. M. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
- Han, X., et al. (2021). Design and synthesis of coumarin-based amphoteric antimicrobials with biofilm interference and immunoregulation effects. RSC Medicinal Chemistry, 12(11), 1933–1943.
- ResearchGate. (2023). Nicotinonitrile derivatives as antitumor agents. Accessed January 2026.
- Google Patents. (2008). US 7,687,662 B2 - Boronic acid compounds and uses thereof. Accessed January 2026.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Phenoxynicotinonitrile. Accessed January 2026.
- Al-Abdullah, E. S., et al. (2016).
- CymitQuimica. (2021).
Sources
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